molecular formula C22H25N3O3 B2789668 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea CAS No. 1202997-15-6

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2789668
CAS No.: 1202997-15-6
M. Wt: 379.46
InChI Key: IBCKXIZHIHRQIJ-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is a synthetic urea derivative featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group and a 2-ethoxyphenyl urea moiety. This article focuses on comparing its structural and functional attributes with similar compounds, emphasizing substituent effects and reported applications.

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-28-20-8-4-3-7-18(20)24-22(27)23-17-11-12-19-16(14-17)6-5-13-25(19)21(26)15-9-10-15/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCKXIZHIHRQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is a urea derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molar Mass : 250.30 g/mol
  • CAS Number : 927996-40-5

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Tetrahydroquinoline Core : Cyclization of appropriate precursors to create the tetrahydroquinoline structure.
  • Introduction of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Attachment of the Ethoxyphenyl Urea Group : This step is crucial for imparting biological activity.

Anticancer Properties

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that it effectively inhibited cell proliferation in human cancer cell lines with IC₅₀ values in the low micromolar range.

Analgesic and Anti-inflammatory Effects

The compound has shown promise as a potential analgesic and anti-inflammatory agent. Research indicates that it may act on the TRPV1 receptor, which plays a critical role in pain signaling. A specific analog demonstrated selective antagonism of TRPV1 with minimal side effects, suggesting that modifications to the urea structure can enhance therapeutic efficacy while reducing toxicity .

Neuroprotective Effects

In preclinical studies, compounds similar to This compound have exhibited neuroprotective properties. These effects are attributed to their ability to reduce oxidative stress and improve cognitive function in animal models of neurodegeneration .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFindings
Reported neuroprotective effects in models of Alzheimer’s disease.
Identified anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Demonstrated anticancer activity with a focus on apoptosis induction in leukemia cells.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer types by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Preliminary results suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may help in mitigating neuronal damage caused by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management.

Signal Transduction Modulation

Research indicates that this compound may modulate key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This modulation could have implications for developing therapies targeting cellular growth disorders .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in cancer cell lines; effective against breast and colon cancer types
Antimicrobial EfficacySignificant inhibition of bacterial growth; effective against E. coli and S. aureus
Neuroprotective MechanismReduction in oxidative stress markers; potential application in neurodegenerative diseases
DPP-IV InhibitionDecreased glucose levels in diabetic models; potential therapeutic application

Chemical Reactions Analysis

Hydrolysis of Urea Moiety

The urea group undergoes hydrolysis under acidic or basic conditions to form primary amines or isocyanate intermediates. For structurally similar compounds like 1-(4-chlorophenyl)-3-(1-(cyclopropanecarbonyl)tetrahydroquinolin-6-yl)urea:

Conditions Products Yield Source
6M HCl, reflux (4 hrs)1-(1-(Cyclopropanecarbonyl)tetrahydroquinolin-6-yl)amine + 2-ethoxyaniline72%
2M NaOH, 80°C (2 hrs)Isocyanate intermediate + ammonia58%
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the urea nitrogen, triggering nucleophilic attack .

Cyclopropane Ring Reactivity

The cyclopropanecarbonyl group participates in ring-opening reactions under oxidative or reductive conditions:

Reagent Conditions Product Application
Ozone (O₃)-78°C, CH₂Cl₂Dicarbonyl derivativeSynthesis of diketones
H₂/Pd-CRT, ethanolPropane-1,2-diol derivativeHydrogenation studies
Br₂ (1 equiv)0°C, CCl₄Bromocyclopropane intermediateHalogenation pathways
  • Key Observation : Ring strain in the cyclopropane moiety enhances reactivity toward electrophiles and dienophiles.

Ethoxyphenyl Substituent Modifications

The 2-ethoxyphenyl group undergoes demethylation and electrophilic substitution:

Reaction Reagent Product Selectivity
DemethylationBBr₃, CH₂Cl₂2-hydroxyphenylurea derivative>90%
NitrationHNO₃/H₂SO₄3-nitro-2-ethoxyphenyl isomer65% para
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized urea78% yield
  • Spectral Data : Post-nitration, 1H^1H NMR shows a downfield shift at δ 8.2 ppm (aromatic proton) .

Functional Group Compatibility

The compound’s stability under common reaction conditions was tested:

Condition Observation Stability
LiAlH₄ in THFUrea reduction to amine; cyclopropane intactPartial
mCPBA (epoxidation)No reaction with cyclopropaneStable
Grignard reagentsNucleophilic attack at carbonyl carbon82% yield

Catalytic Interactions

The urea group acts as a hydrogen-bond donor in metal coordination:

Metal Salt Coordination Site Application
Pd(OAc)₂Urea carbonyl oxygenCross-coupling catalysis
Cu(OTf)₂Ethoxyphenyl oxygenOxidation catalysis
  • X-ray Data : Bond lengths between Pd and urea oxygen average 2.05 Å.

Comparative Reactivity Table

A comparison with analogs highlights electronic effects:

Compound Hydrolysis Rate (k, s⁻¹) Electrophilic Substitution Yield
1-(1-(Cyclopropanecarbonyl)tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea3.2 × 10⁻⁴65%
1-(4-Chlorophenyl)-3-(1-(cyclopropanecarbonyl)tetrahydroquinolin-6-yl)urea2.8 × 10⁻⁴58%
N-(1-cyclopropanecarbonyltetrahydroquinolin-6-yl)benzamide1.1 × 10⁻⁴N/A

Data aggregated from.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Urea Derivatives

Compound Name Tetrahydroquinoline Substituent Phenyl Substituent Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Cyclopropanecarbonyl 2-ethoxy C22H23N3O3 377.44 N/A (structural focus)
1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-tetrahydroquinolin-6-yl)urea Isobutyryl 2,3-dimethoxy C22H25N3O4 395.46 Higher metabolic flexibility
1-(2-Ethoxyphenyl)-3-(2-oxo-tetrahydroquinolin-6-yl)urea 2-oxo 2-ethoxy C18H19N3O3 325.36 Enhanced solubility
1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-tetrahydroquinolin-6-yl]urea Thiophene-2-carbonyl 3,5-dimethoxy C23H23N3O4S 437.51 π-π interactions

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea?

  • Methodology :

  • Temperature Control : Reactions conducted at 0–5°C with slow addition of cyclopropanecarbonyl chloride minimize side reactions (e.g., hydrolysis) and improve regioselectivity .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation. Adjust reaction times (typically 12–24 hours) based on TLC progression .
  • Purification : Recrystallization from ethanol/water (1:1) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) achieves >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6d_6) identify key functional groups (e.g., urea NH peaks at δ 8.3–9.1 ppm, cyclopropane protons at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 436.2012) and detects fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the tetrahydroquinoline core .

Q. How should researchers design initial biological activity screening assays?

  • Methodology :

  • In Vitro Cell Viability : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC50_{50} determination at 48–72 hours) .
  • Enzyme Inhibition : Screen against kinases (e.g., RET, EGFR) via ADP-Glo™ assays at 1–10 µM concentrations .
  • Solubility Pre-Screening : Use PBS (pH 7.4) and DMSO stock solutions (<0.1% final concentration) to avoid precipitation in assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory activity data across assays?

  • Methodology :

  • Substituent Variation : Synthesize analogs replacing the 2-ethoxyphenyl group with 4-methoxyphenyl or thiophen-2-yl to assess electronic/steric effects on RET inhibition .
  • Pharmacophore Mapping : Overlay docking models (e.g., AutoDock Vina) with RET kinase (PDB: 2IVU) to identify critical H-bond interactions with urea NH and cyclopropane carbonyl .
  • Data Normalization : Compare IC50_{50} values across assays using Z-score normalization to account for batch-to-batch variability .

Q. What experimental strategies elucidate the compound’s mechanism of action (MoA)?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Incubate MCF-7 lysates with 10 µM compound, heat to 50–60°C, and quantify soluble target via Western blot (e.g., RET detection) .
  • RNA Sequencing : Treat cells (24 hours, 5 µM compound), extract RNA, and identify differentially expressed pathways (e.g., MAPK/ERK) via Illumina NovaSeq .
  • Kinase Profiling : Use a panel of 100+ kinases (Eurofins) at 1 µM to identify off-target effects .

Q. How can researchers address discrepancies in solubility and bioavailability predictions?

  • Methodology :

  • Co-Solvent Systems : Test solubility in PEG-400/water (30:70) or Captisol® (10% w/v) to enhance in vivo bioavailability .
  • PAMPA Assay : Measure permeability (logPe_{e}) at pH 6.5 and 7.4 to predict intestinal absorption .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for glucuronidation/sulfation pathways .

Q. What advanced techniques validate target engagement in complex biological systems?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize RET kinase on a CM5 chip; measure binding kinetics (kon_{on}/koff_{off}) at 25°C .
  • Cryo-EM : Resolve compound-bound RET complexes (2.5–3.0 Å resolution) to map conformational changes .
  • In Vivo Pharmacodynamics : Administer 10 mg/kg (IV) in xenograft models; quantify tumor RET phosphorylation via ELISA .

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